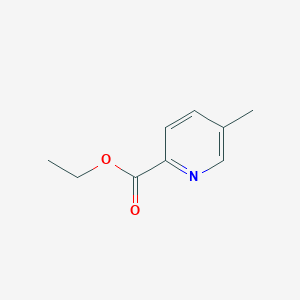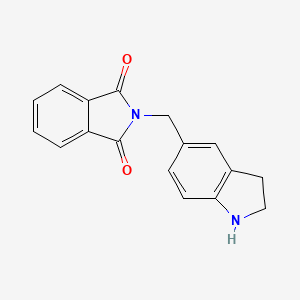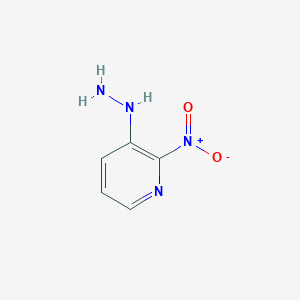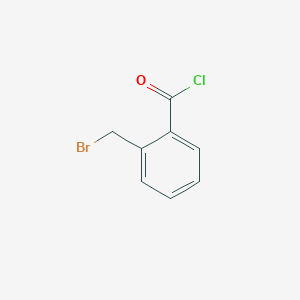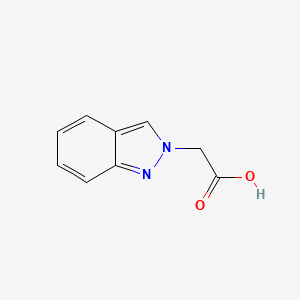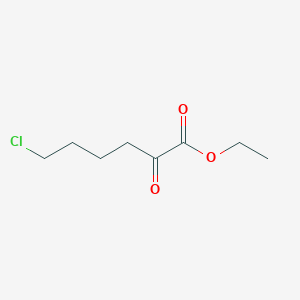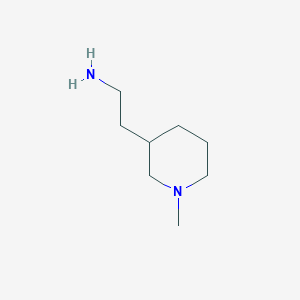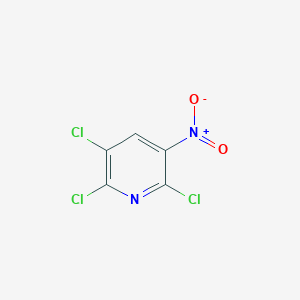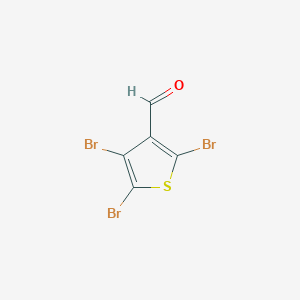
3-Thiophenecarboxaldehyde, 2,4,5-tribromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxaldehyde, also known as 2-Formylthiophene, is a heterocyclic compound . It is a thiophene substituted by a formyl group at position 3 . It has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides and acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .
Synthesis Analysis
3-Thiophenecarboxaldehyde has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides, acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .Molecular Structure Analysis
The molecular structure of 3-Thiophenecarboxaldehyde is represented by the SMILES string [H]C (=O)c1ccsc1 . The InChI key is RBIGKSZIQCTIJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Thiophenecarboxaldehyde has a vapor pressure of 0.31 mmHg at 20 °C. It is a liquid with a refractive index of 1.583 (lit.) and a boiling point of 194-196 °C (lit.) and 86-87 °C/20 mmHg (lit.). The density of 3-Thiophenecarboxaldehyde is 1.28 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Efficient Synthesis Techniques : Research has highlighted methods for efficiently preparing derivatives of thiophenecarboxaldehyde, including tribromo variants, showcasing their utility in organic synthesis. For instance, an efficient synthesis pathway has been developed for Rubin's Aldehyde and its precursor, demonstrating the potential for creating complex organic molecules from simpler thiophene derivatives (Holst, Schollmeyer, & Meier, 2011).
- Dissymmetrization and π‐Conjugated Molecules : The dissymmetrization of benzothiadiazole through direct C–H arylation using thiophenecarboxaldehyde derivatives points to its role in creating symmetrical and unsymmetrical elongated π‐conjugated molecules for optoelectronic applications (Dall’Agnese et al., 2017).
- Decarbonylative Dibromination : A study on the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde with bromine underlines a novel method for functionalizing thiophenecarboxaldehyde derivatives, further expanding its utility in organic synthesis (Ajdačić et al., 2016).
Applications in Materials Science and Catalysis
- Organometallic Complexes : The formation of novel iron carbonyl complexes from thiophene-2-carboxaldehyde thiosemicarbazone showcases the compound's versatility in forming organometallic clusters with potential applications in catalysis and material science (Hong et al., 2004).
- Optoelectronic Properties : Thiophenecarboxaldehyde derivatives are utilized in the synthesis of donor-acceptor π-conjugated molecules, indicating their significance in the development of materials for optoelectronic applications (Dall’Agnese et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2,4,5-tribromothiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISJOJVNWWFESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(SC(=C1Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484385 |
Source


|
| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |
CAS RN |
61200-58-6 |
Source


|
| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

